Parecoxib sodium
Overview
Description
Parecoxib sodium is a selective COX-2 inhibitor and NSAID used for the short-term management of perioperative pain . It is a water-soluble and injectable prodrug of valdecoxib . It is marketed as Dynastat in the European Union .
Synthesis Analysis
The synthesis of Parecoxib sodium involves a sulfonation reaction. The reaction involves adding methylene dichloride and 5-methyl-3 in a reactor, controlling the temperature of the reaction to be lower than 30 DEG C, and dripping chlorsulfonic acid .Molecular Structure Analysis
The molecular formula of Parecoxib sodium is C19H18N2O4S . The molecular weight is 370.42 g/mol .Chemical Reactions Analysis
Parecoxib sodium is a prodrug that is rapidly converted to valdecoxib in the body . It is metabolized primarily via CYP3A4 and 2C9 to valdecoxib and propionic acid .Physical And Chemical Properties Analysis
Parecoxib sodium is a white crystalline solid . It has a solubility of 32 mg/mL in DMSO .Scientific Research Applications
Analgesic Alternative in Emergency Departments
Parecoxib sodium has been investigated as an analgesic alternative to morphine for acute trauma pain in emergency departments. A study compared intravenous parecoxib with intravenous morphine sulfate in patients with acute traumatic pain. The study found a non-significant trend toward the superiority of IV morphine over IV parecoxib, suggesting that parecoxib sodium could be a viable alternative in emergency pain management due to its effectiveness and lack of opioid-related side-effects (Baharuddin et al., 2014).
Post-Surgical Pain Management
Parecoxib has shown promise in managing pain after various types of surgeries. It has been found effective for parenteral analgesia in post-surgical patients, especially following dental, gynecologic, and orthopedic surgery. The drug's analgesic activity has been compared favorably with that of morphine and ketorolac in controlled trials, indicating its potential utility in postoperative pain relief (Amabile & Spencer, 2004).
Cancer Pain Management
In the context of cancer pain, particularly severe cancer bone pain, parecoxib sodium has been used effectively. A pilot study explored its efficacy and side effect profile in patients with advanced cancer and uncontrolled malignant bone pain, showing promising results for parecoxib as an addition to existing analgesic therapy (Kenner et al., 2015).
Applications in Gynecological Procedures
Parecoxib sodium has been applied in gynecological procedures, including artificial abortions and laparoscopic surgeries. Studies have shown its capability to reduce pain and improve the overall anesthetic experience, with minimal adverse reactions, underscoring its safe and feasible use in these settings (Zeng Xiao-li & Pla Chengdu, 2013).
Neurosurgery Applications
In neurosurgery, parecoxib sodium's analgesic mechanism, safety evaluation, and its clinical applications have been assessed. While its efficacy in neurosurgery remains somewhat controversial, it has been reviewed for use in craniotomy and transsphenoidal approaches to reduce post-operative complications (Liu Dan-ya, 2013).
Quality Control in Drug Manufacturing
Research has also been conducted on the quality control aspects of parecoxib sodium, particularly the assessment and control of elemental impurities in the drug. An analytical procedure for determining elemental impurities in parecoxib sodium using graphite digestion and inductively coupled plasma-mass spectrometry has been proposed, highlighting the importance of quality specifications in drug manufacturing (Hao et al., 2022).
Safety And Hazards
properties
IUPAC Name |
sodium;[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl-propanoylazanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPVVKXJNZEAFW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N2NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048670 | |
Record name | Parecoxib sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Parecoxib sodium | |
CAS RN |
198470-85-8 | |
Record name | Parecoxib sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198470858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Parecoxib sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(5-methyl-3-phenylisoxazol-4-yl)phenylsulfonyl]propionamide, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARECOXIB SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB87433V6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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